molecular formula C6H18N2Na6O24P8 B1172504 Camphorequinone CAS No. 10373-78-2

Camphorequinone

Cat. No.: B1172504
CAS No.: 10373-78-2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectories of Camphorquinone (B77051) Research

The history of camphorquinone research is closely intertwined with the development of light-cured polymer systems. Its utility as a photoinitiator gained prominence with the shift from UV light-curing to visible light-curing technology in the late 1970s and early 1980s. nih.govpocketdentistry.com This transition was driven by concerns regarding the potential tissue damage associated with UV radiation and the limited depth of penetration of UV light. nih.gov

Early research focused on identifying suitable photoinitiators that could be activated by visible light. Camphorquinone, with its strong absorption peak around 468 nm in the blue region of the spectrum, emerged as a key candidate. nih.govnih.govmdpi.com Initial studies explored the fundamental mechanism by which CQ initiates polymerization. It was established that CQ, when exposed to visible light, is raised to a higher energy state and, in the presence of a co-initiator (typically a tertiary amine), forms an exciplex complex. nih.govnih.gov This complex then generates free radicals that initiate the polymerization of monomers, such as those found in dental resin composites. nih.govnih.govresearchgate.net

Significant research efforts in the historical context were dedicated to understanding the efficiency of CQ-based photoinitiator systems. This included investigating the optimal concentrations of CQ and co-initiators, as well as the influence of light source characteristics on the polymerization process. pocketdentistry.comindexcopernicus.compocketdentistry.com The introduction of LED light-curing units, with their narrow emission spectrum closely matching CQ's absorption peak, further spurred research into optimizing CQ-based formulations for improved curing efficiency and depth of cure. pocketdentistry.com

Contemporary Research Landscape and Scholarly Significance

The contemporary research landscape of camphorquinone continues to be dominated by its application in photopolymerization, particularly in the development and improvement of dental restorative materials. Current studies delve into refining CQ-based photoinitiator systems to address existing limitations and enhance material properties.

One significant area of focus is the optimization of CQ concentration and its interplay with co-initiators to achieve a balance between polymerization efficiency, mechanical properties, and aesthetic considerations. Research has shown that the optimal concentration of CQ can vary depending on the specific resin formulation and filler content. For instance, studies on flowable resin composites have suggested an optimal CQ concentration around 1% by weight of the resin matrix for achieving adequate conversion, depth of cure, and mechanical strength, while minimizing yellowing. nih.govresearchgate.net

Contemporary research also explores the use of CQ in combination with other photoinitiators to create hybrid systems with enhanced properties. taylorandfrancis.comscielo.brresearchgate.net For example, combining CQ with acylphosphine oxide (APO) or iodonium (B1229267) salts has been investigated to improve aesthetic properties, increase the degree of conversion, and enhance mechanical strength. taylorandfrancis.comresearchgate.netjst.go.jp These hybrid systems can offer advantages such as reduced yellowing compared to CQ alone and the ability to generate multiple initiating species. taylorandfrancis.comscielo.brjst.go.jp

Furthermore, research is being conducted to understand the behavior of CQ in various photopolymerization techniques, including 3D printing. mdpi.comacs.org The development of new photoinitiating systems, sometimes incorporating CQ, is crucial for advancing additive manufacturing of polymer-based materials. acs.org

Beyond its primary role as a photoinitiator, recent academic research has also begun to explore other potential biological effects of camphorquinone, although these studies are less extensive than those focused on polymerization. Some research has investigated the effects of CQ on cellular processes, such as oxidative stress and cellular senescence, at specific concentrations. nih.govnih.gov

The scholarly significance of camphorquinone research lies in its direct impact on the performance and development of light-cured polymer materials used in various applications, most notably in dentistry. Ongoing research contributes to the creation of more efficient, durable, and aesthetically pleasing restorative materials and advances the fundamental understanding of photopolymerization mechanisms.

Detailed Research Findings and Data Tables:

Research has provided detailed insights into the relationship between camphorquinone concentration and the properties of dental composites. The following table summarizes some representative findings:

CQ Concentration (% wt)Degree of Conversion (%)Flexural Strength (MPa)Shrinkage Stress (MPa)Yellowing (b* value)
0.25LowerHigherLowestLower
0.50IncreasedHigherLowerLower
1.00HigherHighestIncreasedLowest
1.50No significant increaseReducedIncreasedHigher
2.00No significant increaseReducedHigherHighest

*Note: This table presents a generalized trend observed in some studies and specific values can vary depending on the resin composition, light curing unit, and experimental methodology. nih.govresearchgate.netscielo.br

Studies have also investigated the quantum yield of conversion of camphorquinone, providing quantitative data on its efficiency as a photoinitiator. For a formulation containing 0.7 wt.% CQ with reducing agents, a quantum yield of approximately 0.07 ± 0.01 CQ conversion per absorbed photon has been reported.

The depth of cure, a critical parameter for light-cured materials, is also influenced by CQ concentration. Research indicates that for certain flowable composites, a CQ concentration of 1% can result in a depth of cure of 3 mm, while lower or higher concentrations may result in a reduced depth of cure, such as 2 mm. nih.govresearchgate.net This highlights the importance of optimizing CQ concentration for effective polymerization throughout the material.

Properties

CAS No.

10373-78-2

Molecular Formula

C6H18N2Na6O24P8

Origin of Product

United States

Sophisticated Synthetic Methodologies for Camphorquinone and Its Derivatives

Classical and Evolving Oxidation Protocols from Camphor (B46023) Precursors

Classical methods for synthesizing camphorquinone (B77051) often involve the direct oxidation of camphor. These methods, while effective, sometimes present challenges related to the toxicity of reagents or the formation of byproducts.

Selenium Dioxide Mediated Transformations

Oxidation of camphor with selenium dioxide (SeO₂) is a long-established method for synthesizing camphorquinone wikipedia.orggoogle.comthieme-connect.com. This reaction typically involves heating camphor with selenium dioxide in a suitable solvent, such as acetic anhydride (B1165640) google.com. The process involves the selective oxidation of the α-methylene group adjacent to the ketone carbonyl to a dicarbonyl system.

Early studies demonstrated that camphorquinone could be obtained by directly oxidizing camphor with selenium dioxide in acetic anhydride, with typical conditions involving heating at 140-150°C for several hours google.com. While this method is relatively simple and can provide good yields, the toxicity of selenium dioxide and the generation of selenium residues are significant drawbacks that limit its widespread application thieme-connect.comtandfonline.comgoogle.com. Research has explored ways to prevent the loss of isotopic labels during SeO₂ oxidation, suggesting that controlling the amount of selenium dioxide relative to camphor and acetic anhydride can be important lookchem.com.

Metal-Catalyzed Oxidation Systems (e.g., Fe-porphyrins)

Metal-catalyzed oxidation systems offer an alternative to highly toxic reagents like selenium dioxide. Iron-catalyzed systems, particularly those involving Fe-porphyrins, have shown promise in the synthesis of camphorquinone.

An efficient approach for the synthesis of camphorquinone from camphor involves the continuous reaction of bromination and oxidation, where the oxidation of 3-bromocamphor (B185472) is catalyzed by Fe-porphyrins with air tandfonline.comresearchgate.netresearchgate.net. This method is considered milder and greener compared to some reported methods, utilizing air as the oxidant and metalloporphyrins as catalysts tandfonline.comresearchgate.net. The proposed mechanism involves the formation of a camphor radical and high-valent iron-oxo species of Fe-porphyrins, which are key intermediates produced by the binding of molecular oxygen to Fe-porphyrin tandfonline.com. Radical chain reactions are then propagated to form the products tandfonline.com. Optimized conditions for this reaction using TPPFe(III)OAc as the catalyst include a temperature of 120°C, 2 equivalents of NaI, and 0.8 equivalents of Br₂ relative to camphor tandfonline.com.

Halogenation-Oxidation Sequences

Halogenation-oxidation sequences provide another route to camphorquinone, often proceeding through a halogenated camphor intermediate.

One such sequence involves the aerial oxidation of 3-bromocamphor in the presence of sodium iodide and dimethyl sulfoxide (B87167) (DMSO) thieme-connect.comrsc.org. This method has been reported to yield camphorquinone under mild conditions via a radical mechanism researchgate.net. The process involves the bromination of camphor to form 3-bromocamphor, followed by oxidation tandfonline.comresearchgate.net. The oxidation of 3-bromocamphor catalyzed by Fe-porphyrins with air, as discussed earlier, is an example of an evolving halogenation-oxidation approach tandfonline.comresearchgate.net.

Novel Approaches in Camphorquinone Synthesis

Recent efforts in camphorquinone synthesis have focused on developing more selective, efficient, and environmentally friendly methodologies.

Regioselective and Stereoselective Synthetic Pathways

Camphorquinone possesses inherent chirality and two distinct carbonyl groups, making regioselective and stereoselective transformations particularly relevant for the synthesis of chiral derivatives and intermediates.

Studies have explored regioselective reactions at the carbonyl positions of camphorquinone. Due to the presence of a methyl group at C(1), the adjacent C(2) carbonyl group is more sterically hindered compared to the C(3) carbonyl nih.gov. Nucleophilic additions to the C(3) carbonyl group often exhibit high stereoselectivity due to steric hindrance from the gem-methyl groups at C(7) nih.gov. Research has demonstrated regioselective and stereoselective allylation of camphorquinone, yielding specific allylated products nih.gov.

The synthesis of camphor-derived 2,3-diols from camphorquinone has been investigated, highlighting the potential for stereoselective transformations nih.gov. Using different enantiomeric forms of camphorquinone, stereodivergent preparation of P-stereogenic molecules has been achieved with high enantiomeric excess nih.gov.

Environmentally Conscious (Green) Synthetic Strategies

The drive for sustainable chemistry has led to the exploration of greener synthetic routes to camphorquinone, minimizing the use of toxic reagents and reducing environmental impact.

While the selenium dioxide method is effective, its toxicity has prompted the development of more environmentally friendly alternatives thieme-connect.comgoogle.com. The Fe-porphyrin catalyzed oxidation of 3-bromocamphor with air is presented as a greener procedure due to the use of air as the oxidant and metalloporphyrins as catalysts tandfonline.comresearchgate.net.

Other green chemistry approaches explored include using potassium bromide and potassium bromate (B103136) in the presence of sulfuric acid . Microwave irradiation has also been investigated as a clean energy source for camphorquinone synthesis, aiming to reduce pollution and improve efficiency google.com. A novel method utilizing manganese dioxide as a catalyst under microwave irradiation has been reported, achieving a good yield of camphorquinone google.com.

The synthesis of camphorquinone from camphoric acid has also been explored as an alternative route, involving steps like acyloin condensation and oxidation thieme-connect.com.

Here is a summary of some synthetic methods and their characteristics:

MethodCamphor PrecursorOxidant(s)Catalyst (if any)Key Features
Selenium Dioxide OxidationCamphorSeO₂NoneClassical, relatively simple, toxic reagent and residue. wikipedia.orggoogle.comthieme-connect.com
Fe-Porphyrin Catalyzed Oxidation of 3-Bromocamphor3-BromocamphorAirFe-porphyrinMilder, greener, utilizes air as oxidant, radical mechanism. tandfonline.comresearchgate.netresearchgate.net
Halogenation-Oxidation (NaI/DMSO/Air)3-BromocamphorAirNaIMild conditions, radical mechanism. thieme-connect.comresearchgate.netrsc.org
Manganese Dioxide/Microwave IrradiationCamphorManganese DioxideManganese DioxideGreen chemistry approach, utilizes microwave energy, efficient. google.com
Oxidation of Camphoric AcidCamphoric AcidBromine (in CCl₄)NoneAlternative starting material, involves acyloin condensation. thieme-connect.com

Synthesis of Advanced Camphorquinone Derivatives

The carbonyl groups within the camphorquinone structure provide key reaction sites for functionalization, enabling the synthesis of various derivatives. These modifications can impart new chemical and physical properties, expanding the utility of the camphorquinone scaffold.

Carboxylated Camphorquinone and Analogues

Carboxylated camphorquinone (CQCOOH) is a derivative that has garnered interest, particularly for its enhanced water solubility compared to camphorquinone. This improved solubility is advantageous in applications such as visible-light photoinitiation systems for hydrogel preparation. arabjchem.orgresearchgate.netmdpi.com

A reported synthesis of CQCOOH utilizes ketopinic acid as the starting material. The chemical structure of the synthesized CQCOOH has been verified through various spectroscopic techniques, including 1H-NMR, 1H–13C-COSY-NMR, FT-IR, mass spectroscopy, and UV–visible spectrophotometry. arabjchem.orgresearchgate.net The synthesis can be carried out according to modified procedures, and factors such as synthesis conditions can influence the yield of CQCOOH. arabjchem.org One purification method for crude oily CQCOOH involves recrystallization from a mixture of ethyl acetate (B1210297) and hexane, followed by column chromatography on silica (B1680970) gel. arabjchem.orgresearchgate.net

Synthesis Conditions (Example)Yield (%)
Condition A64 arabjchem.org
Condition B44 arabjchem.org

Note: Specific details of conditions A and B were not consistently available across snippets, but the table illustrates how conditions can impact yield.

CQCOOH has shown higher photoreactivity compared to camphorquinone in certain photoinitiating systems. arabjchem.orgresearchgate.net

Acylphosphine Oxide Functionalized Camphorquinone Derivatives

The synthesis of camphorquinone derivatives featuring an acylphosphine oxide (APO) group represents another area of development. A novel derivative, 7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyldiphenyl phosphine (B1218219) oxide (DOHC-DPPO), also referred to as CQ-APO, has been synthesized. jst.go.jpnih.govcapes.gov.brbvsalud.org Prior to this work, camphorquinone derivatives with an APO group were not widely known. jst.go.jpnih.govcapes.gov.brbvsalud.org

The synthesized CQ-APO is described as a pale yellow crystal. jst.go.jpnih.govcapes.gov.br UV-VIS spectroscopy of CQ-APO reveals two maximum absorption wavelengths (λmax) within the 350–500 nm range: one at 372 nm attributed to the APO group and another at 475 nm from the camphorquinone moiety. jst.go.jpcapes.gov.br

Studies on resins containing CQ-APO have indicated good photopolymerization time and relaxed operation time. jst.go.jpcapes.gov.br Furthermore, such resins have exhibited high flexural strength. jst.go.jpnih.gov

Oxime and Imine Derivatives of Camphorquinone

Camphorquinone readily undergoes reactions with hydroxylamine (B1172632) and primary amines to form oxime and imine derivatives, respectively. These derivatives are valuable intermediates in the synthesis of other complex molecules. sigmaaldrich.comacgpubs.orgchemimpex.commdpi.com

Oxime Formation:

Camphorquinone 3-oxime can be prepared from camphor in a one-step synthesis, avoiding the use of toxic selenium reagents and yielding the syn compound as the major stereoisomer. tandfonline.com Another method involves the reaction of camphorquinone with hydroxylamine hydrochloride. orgsyn.org This reaction can produce a mixture of syn and anti monoximes. orgsyn.org For instance, a procedure describes the synthesis of (1R)-(−)-camphorquinone oxime from crude (1R)-(−)-camphorquinone, yielding a mixture of syn- and anti-oxime isomers. orgsyn.org

A new technique for synthesizing DL-camphorquinone involves obtaining DL-camphorquinone oximes by reacting DL-Camphora with nitrous ether (ethyl nitrite) under the influence of an organic base, followed by hydrolysis to obtain DL-camphorquinone. google.com

Camphorquinone oxime derivatives are utilized in various research areas, including organic synthesis, photochemistry, and pharmaceutical development. chemimpex.com

Imine Formation:

Imines are generally formed through the reaction of aldehydes or ketones with primary amines, often catalyzed by acid. masterorganicchemistry.comarkat-usa.org This is a condensation reaction where water is liberated. masterorganicchemistry.com

Camphorquinone imine derivatives can be prepared by reacting camphorquinone with various primary amines. thieme-connect.de These imines can serve as intermediates for the synthesis of chiral amino alcohol and diamine derivatives, often through reduction reactions. thieme-connect.de For example, the reduction of camphorquinone imine intermediates with sodium borohydride (B1222165) in methanol (B129727) has been shown to yield corresponding chiral exo amino alcohol and diamine derivatives in good yields. thieme-connect.de

Camphor-derived chiral homoallylic amines, formed via imine formation from camphorquinone, have been used in reactions with aldehydes to produce homoallylic primary amines through a sequence involving imine formation followed by a 2-azonia-Cope rearrangement. sigmaaldrich.comnih.gov

Ketal Formations with Vicinal Diols

Camphorquinone can react with vicinal diols to form ketals. While the reaction of camphor or its stereoisomers with vicinal diols may result in roughly equimolar mixtures of stereoisomeric ketals, the reaction of camphorquinone with a vicinal diol can surprisingly yield a non-equimolar mixture, allowing for the easier separation of the predominantly formed stereoisomer. google.comgoogle.comgoogle.com This stereoselectivity is particularly useful in the preparation of optically active compounds and intermediates. google.comgoogle.comgoogle.com

The ketalization reaction between camphorquinone and a 1,2-diol can be carried out in the presence of an acidic catalyst. google.com For example, the reaction of camphorquinone with meso-2,3-butanediol (B1221857) has been explored. ajol.info The steric bulk of the diol can influence the regioselectivity of the reaction with the two ketone groups of camphorquinone. ajol.info

These camphorquinone ketals can be further converted into other chiral molecules, such as epoxypropanes or propanediols, while retaining their chirality. google.comgoogle.comgoogle.com

Starting MaterialsDiolCatalystProduct TypeStereoselectivityReference
CamphorquinoneVicinal diolAcidicKetalNon-equimolar mixture google.comgoogle.comgoogle.com google.comgoogle.comgoogle.com
Camphorquinonemeso-2,3-butanediolNot specifiedKetalRegioselective ajol.info ajol.info

Advanced Spectroscopic Characterization and Quantum Chemical Investigations of Camphorquinone

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry methods play a crucial role in elucidating the intrinsic properties of camphorquinone (B77051) and its interactions with the environment. These approaches complement experimental studies by providing insights at the molecular and electronic levels, allowing for a deeper understanding of its behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent DFT (TD-DFT), are widely employed computational methods for investigating the electronic structure, ground-state geometries, and excited-state properties of molecules like camphorquinone. These methods allow for the calculation of properties such as optimized molecular geometries, electronic transition energies, oscillator strengths, and vibrational frequencies.

Studies utilizing DFT and TD-DFT have been instrumental in characterizing the electronic transitions of camphorquinone, particularly its absorption and emission spectra. For instance, TD-DFT calculations have been used to determine the vertical emission energy and radiative fluorescence lifetime of camphorquinone. ubbcluj.roresearchgate.net The transition to the first excited state of camphorquinone is often described as an n→π* transition, which can be analyzed based on natural transition orbitals. ubbcluj.roresearchgate.net

Various functionals and basis sets are employed in these calculations to achieve desired levels of accuracy. Common functionals include B3LYP and CAM-B3LYP, while basis sets can range from 6-311G(d) to 6-311+g(2d,p), cc-pVDZ, and def2-TZVP. ubbcluj.roresearchgate.netacs.orgnih.gov The choice of functional and basis set can influence the accuracy of predicted spectroscopic parameters, such as absorption maxima.

Solvent effects on the electronic structure and spectra of camphorquinone are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM) within DFT and TD-DFT frameworks. acs.orgnih.govresearchgate.net This allows for the simulation of spectra in solution, providing a more realistic representation compared to gas-phase calculations. acs.orgnih.govresearchgate.net

Detailed research findings from TD-DFT studies have shown good agreement between calculated electronic absorption energies and experimental data. For example, a calculated electronic absorption energy (λmax) of 484 nm using TD-DFT-B3LYP/6-31+G(2d,p) has been reported to be in excellent agreement with available experimental data. ubbcluj.ro Discrepancies in older studies between theoretical and experimental absorption maxima have been attributed to inadequate solvent effect modeling or basis set limitations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational space and dynamic behavior of molecules in various environments, including solutions. For camphorquinone, MD simulations can provide insights into its conformational preferences and how these are influenced by solvent interactions and temperature.

MD simulations generate trajectories of atomic positions over time, allowing for the analysis of molecular motions and the identification of different accessible conformations. acs.org Conformational analysis of these trajectories can be performed using various techniques to understand the flexibility and structural changes of the molecule. acs.orgnih.govnih.govmdpi.commdpi.com

In the context of simulating optical and chiroptical spectra in solution, classical MD simulations are often used to generate snapshots representing different solvent configurations around the solute molecule. acs.orgnih.gov These snapshots capture the dynamic nature of the solvent environment, which can significantly influence the spectroscopic properties of the solute. acs.orgnih.gov Clustering of MD trajectories can be employed to group similar conformations and select representative structures for subsequent quantum mechanical calculations. acs.orgnih.govresearchgate.netacs.org

While the provided search results discuss MD simulations and conformational analysis in a broader context, including proteins and peptides nih.govnih.govmdpi.commdpi.com, the principles and techniques described are directly applicable to smaller organic molecules like camphorquinone. The application of MD in conjunction with QM methods is crucial for obtaining a comprehensive understanding of camphorquinone's behavior in realistic environments. acs.orgnih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Modeling

Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid methods offer a computationally efficient approach to study complex systems where a localized region requires a high level of theory (QM) while the surrounding environment can be treated with a less computationally expensive method (MM). This approach is particularly useful for studying molecules in solution or embedded in larger matrices, where explicit treatment of the entire system at a high QM level is prohibitive. wustl.edumpg.deresearchgate.netscichemj.org

In QM/MM modeling of camphorquinone in solution, the camphorquinone molecule (or the chemically active part) is typically treated at the QM level, while the solvent molecules are described using a molecular mechanics force field. acs.orgnih.gov The interaction between the QM and MM regions is described by a specific interaction term in the total Hamiltonian. wustl.edumpg.de

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, which can be combined with the Perturbed Matrix Model (PMM), is an example of a QM/MM approach that has been applied to study camphorquinone in methanol (B129727) solution. acs.orgnih.govalbopretorionline.itorcid.org This integrated approach allows for the modeling of both absorption and emission spectra by combining QM calculations for the chromophore with classical simulations for the environment. acs.orgnih.gov

QM/MM methods are essential for capturing the intricate interplay between the solute and solvent, which can significantly affect the electronic structure and spectroscopic properties of camphorquinone. acs.orgnih.gov They enable the study of phenomena such as solvent-induced shifts in spectra and the influence of specific solute-solvent interactions. acs.orgnih.gov

Simulation of Optical and Chiroptical Spectra in Solution

The simulation of optical (absorption and emission) and chiroptical (Circular Dichroism - CD, Circularly Polarized Luminescence - CPL) spectra of camphorquinone in solution is a key application of the computational methods discussed above. These simulations aim to reproduce experimental spectra and provide a theoretical interpretation of the observed spectroscopic features.

Various computational strategies are employed for this purpose, often combining different levels of theory. One approach involves using TD-DFT calculations with implicit solvent models (like PCM) to simulate spectra, which can provide a reasonable description of average solvent effects. researchgate.net

More advanced approaches utilize QM/MM methods, such as the ONIOM/PMM model, in conjunction with MD simulations. acs.orgnih.govresearchgate.netalbopretorionline.itorcid.org In this methodology, MD snapshots are used to represent the dynamic solvent environment. QM calculations are performed on the solute within these solvent configurations, and the resulting electronic transitions are convoluted to obtain the simulated spectra. acs.orgnih.govresearchgate.net This approach can account for both average solvent effects and local fluctuations in the solvent environment. acs.orgnih.govresearchgate.net

Simulations of chiroptical spectra, such as CPL, are particularly challenging but provide valuable information about the stereochemical properties of chiral molecules like camphorquinone. researchgate.net Theoretical spectra are often obtained using models that account for vibrational averaging effects and solvent interactions. researchgate.net

Detailed research findings in this area demonstrate the ability of these computational methods to reproduce experimental optical and chiroptical spectra of camphorquinone in solution. acs.orgnih.govresearchgate.net These simulations help in assigning spectroscopic bands, understanding the influence of solvent polarity on electronic transitions, and gaining insights into the photophysical processes occurring in solution. acs.orgnih.gov

Here is a summary of computational methods and their applications to camphorquinone:

Computational MethodKey ApplicationsRelevant Properties Studied
DFTGeometry optimization, Electronic structure analysisGround-state geometries, Atomic charges
TD-DFTExcited state calculations, Simulation of electronic spectraExcitation energies, Oscillator strengths, Absorption/Emission spectra
Molecular Dynamics (MD)Exploration of conformational space, Generation of solvent configurationsConformational preferences, Solvent-solute interactions
QM/MM Hybrid ModelingStudying molecules in complex environments (e.g., solution)Electronic structure and properties in condensed phase
QM/MM + MD + TD-DFT/QM MethodsSimulation of optical and chiroptical spectra in solution, Including solvent effectsAbsorption, Emission, CD, CPL spectra, Vibronic effects

Here is a table summarizing some reported spectroscopic data and computational methods:

PropertyValue (Experimental)Value (Calculated)Method Used (Calculation)SolventSource
Absorption λmax~468 nm 484 nm ubbcluj.roTD-DFT-B3LYP/6-31+G(2d,p)Implicit ubbcluj.ro
Absorption λmax484 nm <2 nm deviation TD-DFT/CAM-B3LYP/def2-TZVP + PCMEthanol
Vertical Emission EnergyNot specified514 nm ubbcluj.roTD-DFT-B3LYP/6-31+G(2d,p)Implicit ubbcluj.ro
Radiative Fluorescence LifetimeNot specified6.45 µs ubbcluj.roTD-DFT-B3LYP/6-31+G(2d,p)Implicit ubbcluj.ro

Photochemical Mechanisms and Photopolymerization Dynamics of Camphorquinone Systems

Fundamental Photoinitiation Mechanisms of Camphorquinone (B77051)

The photoinitiation capabilities of camphorquinone are primarily understood through Type II Norrish reactions and related radical generation pathways involving hydrogen atom abstraction and photoinduced electron transfer processes.

Type II Norrish Photoinitiator Characteristics

Camphorquinone is classified as a Type II Norrish photoinitiator. nih.govresearchgate.nethampfordresearch.com Unlike Type I photoinitiators that generate radicals through unimolecular α-cleavage upon excitation, Type II photoinitiators require a co-initiator, typically a hydrogen or electron donor, to produce initiating radicals through a bimolecular reaction. nih.govhampfordresearch.commdpi.com Upon absorption of light, CQ is promoted to an excited singlet state, which quickly undergoes intersystem crossing to a more reactive and longer-lived triplet state (³CQ*). nih.govbham.ac.uknih.gov This triplet state is crucial for the subsequent radical generation steps. bham.ac.uk The triplet energy of CQ is reported to be 51.6 kcal mol⁻¹, with a quantum yield of intersystem crossing of approximately 1. vot.pl

Radical Generation Pathways via Hydrogen Atom Abstraction

A primary pathway for radical generation involving camphorquinone is hydrogen atom abstraction. The excited triplet state of camphorquinone (³CQ*) can abstract a hydrogen atom from a suitable hydrogen donor. mdpi.comvot.plresearchgate.net This process yields a semiquinone radical (ketyl radical) derived from camphorquinone and a radical derived from the hydrogen donor. mdpi.com While the ketyl radical formed from CQ is generally considered less reactive in initiating polymerization due to steric hindrance and a tendency to undergo termination reactions, the radical generated from the hydrogen donor, particularly from tertiary amines, is highly effective in initiating the polymerization of monomers. rsc.orgresearchgate.netvot.pl Hydrogen abstraction can occur from various donors, including co-initiators like amines, alcohols, ethers, thiols, and even certain monomers containing labile hydrogen atoms. nih.govmdpi.com

Photoinduced Electron Transfer Processes

In the presence of electron-donating co-initiators, such as tertiary amines, photoinduced electron transfer (PET) plays a significant role in the photoinitiation process. researchgate.netresearchgate.netresearchgate.net The excited triplet state of camphorquinone (³CQ*) can accept an electron from the electron donor, forming an exciplex or a charge-transfer complex. rsc.orgtaylorandfrancis.com This is followed by a proton transfer step, typically involving the abstraction of an α-hydrogen from the amine co-initiator. nih.govrsc.orgmdpi.com This sequential electron-proton transfer results in the formation of a semiquinone radical anion (which can subsequently gain a proton to form the ketyl radical) and an α-aminoalkyl radical from the amine. rsc.orgmdpi.com The α-aminoalkyl radical is the primary species responsible for initiating free radical polymerization. rsc.orgresearchgate.net The efficiency of this electron transfer process is influenced by factors such as the redox potentials of CQ and the co-initiator, as well as the distance and orientation between the molecules. researchgate.net The effectiveness of electron transfer can decrease as the polymerization progresses and the viscosity of the medium increases, potentially favoring direct hydrogen abstraction mechanisms.

Role of Co-Initiators and Accelerators in Radical Photopolymerization

Camphorquinone-based photoinitiator systems often include co-initiators and accelerators to improve the efficiency and kinetics of radical photopolymerization. These additives enhance radical generation and overcome limitations such as oxygen inhibition and the relatively low efficiency of CQ alone. researchgate.net

Tertiary Amine Co-Initiation Mechanisms

Tertiary amines are the most common and effective co-initiators used with camphorquinone, particularly in dental composites. nih.govrsc.orgtaylorandfrancis.comresearchgate.netnih.govresearchgate.netnih.govvot.plencyclopedia.pubresearchgate.netmdpi.com Their role is primarily to act as hydrogen or electron donors to the excited triplet state of CQ. rsc.orgmdpi.comnih.govvot.pl As discussed in Section 4.1.3, the interaction between ³CQ* and a tertiary amine (AMH) involves photoinduced electron transfer followed by proton transfer, leading to the formation of reactive α-aminoalkyl radicals (AM•) and less reactive ketyl radicals (CQH•). rsc.orgmdpi.com

Light absorption by CQ: CQ + hν → ¹CQ*

Intersystem crossing: ¹CQ* → ³CQ*

Electron transfer from amine to ³CQ: ³CQ + AMH → [CQ•⁻ AMH•⁺] (Exciplex) rsc.orgtaylorandfrancis.com

Proton transfer within the exciplex: [CQ•⁻ AMH•⁺] → CQH• + AM• rsc.orgmdpi.com

Initiation of polymerization by the aminoalkyl radical: AM• + Monomer → Polymer radical rsc.orgresearchgate.net

The efficiency of tertiary amines as co-initiators depends on their structure, concentration, and hydrogen-donating ability. nih.govnih.gov Aromatic tertiary amines like N,N-dimethyl-p-toluidine (DMPT) and ethyl-4-(dimethylamino) benzoate (B1203000) (EDMAB) are frequently used. nih.govnih.gov While the aminoalkyl radicals are efficient initiators, the ketyl radicals typically participate in termination reactions or are relatively inactive in initiating polymerization. researchgate.netvot.pl

Onium Salt Accelerators: Iodonium (B1229267) and Sulfonium Systems

Onium salts, particularly diaryliodonium and triarylsulfonium salts, are often incorporated into camphorquinone/amine systems as accelerators, forming three-component photoinitiator systems. nih.govtaylorandfrancis.combham.ac.ukresearchgate.netencyclopedia.pubscribd.commdpi.comresearchgate.netresearchgate.net These salts can enhance polymerization efficiency and overcome oxygen inhibition. bham.ac.ukencyclopedia.pub

In three-component systems containing CQ, a tertiary amine, and an iodonium salt, the mechanism is more complex and involves redox reactions. taylorandfrancis.comencyclopedia.pubresearchgate.net The excited CQ can interact with the amine, generating radicals as described above. The iodonium salt can then react with the semiquinone radical (CQH•) or the aminoalkyl radical (AM•) through an irreversible electron transfer process. rsc.orgbham.ac.ukencyclopedia.pub This reaction regenerates CQ and generates highly reactive aryl radicals from the fragmentation of the iodonium salt cation. rsc.orgbham.ac.ukencyclopedia.pubscribd.com

For iodonium salts (e.g., Diaryliodonium hexafluorophosphate, DPIHP), the proposed mechanism involves the reduction of the iodonium salt by the CQ ketyl radical or the amine radical, leading to the cleavage of the carbon-iodine bond and the formation of aryl radicals. rsc.orgtaylorandfrancis.combham.ac.ukencyclopedia.pubscribd.comnih.gov These aryl radicals are very efficient initiators of free radical polymerization. bham.ac.ukscribd.comnih.gov The presence of iodonium salts can also inhibit back-electron transfer processes, further increasing the efficiency of radical generation. bham.ac.uk

The inclusion of onium salts in CQ/amine systems has been shown to improve polymerization kinetics, increase the degree of conversion, and enhance mechanical properties of the resulting polymers. nih.govtaylorandfrancis.combham.ac.uknih.govencyclopedia.pub

Multi-Component Photoinitiator Architectures

While camphorquinone can initiate photopolymerization on its own, its efficiency is significantly enhanced when used in conjunction with co-initiators, typically tertiary amines. mdpi.comresearchgate.netnih.gov This forms a multi-component photoinitiator system. The mechanism generally involves the interaction of the excited triplet state of CQ with an electron donor, such as a tertiary amine. indexcopernicus.comresearchgate.netoraljournal.com This interaction leads to the formation of a radical ion pair, followed by proton transfer to yield free radicals, specifically CQH• and amine-derived radicals. indexcopernicus.comresearchgate.net The amine-derived radicals are primarily responsible for initiating the polymerization of monomers by adding to the monomer's double bond. researchgate.net

The effectiveness of these multi-component systems is highly dependent on the type and concentration of both camphorquinone and the co-initiator. mdpi.comki.se Different amines can exhibit varying efficiencies in accelerating the polymerization reaction. tandfonline.com The structure of the amine co-initiator and its functional groups play a crucial role in the efficiency of the radical formation process. oraljournal.com For instance, aliphatic amines may show greater efficiency compared to aromatic amines due to higher electron density. oraljournal.com

Further improvements in monomer conversion can be achieved by introducing a third component, such as an iodonium salt, into the CQ/amine system. researchgate.net These multi-component systems are particularly useful for achieving rapid polymerization and can provide chemical amplification. researchgate.net

Photopolymerization Kinetics and Efficiency

Influence of Camphorquinone Concentration on Polymerization Rate

The concentration of camphorquinone significantly impacts the rate of polymerization. Generally, increasing the CQ concentration leads to an increase in the polymerization rate. tandfonline.comnih.gov However, this effect is not always linear, and an optimal CQ concentration often exists beyond which the polymerization rate may plateau or even decrease. tandfonline.comnih.govcnrs.fr This decrease at higher concentrations can be attributed to the inner filter effect, where the excess photoinitiator absorbs the incident light, reducing its penetration depth and the effective light intensity in the deeper layers of the material. researchgate.netcnrs.fr

Studies have shown that while higher CQ concentrations can lead to a higher degree of conversion and improved mechanical properties, exceeding an optimal level does not necessarily result in further increases in conversion. mdpi.comnih.gov For instance, in experimental flowable composites, increasing CQ concentration from 0.25% to 1% by weight of the resin matrix resulted in a significant increase in the degree of conversion and flexural strength, but higher concentrations (1.5% and 2%) showed no significant difference from 1%. nih.govresearchgate.net

Data from research on the effect of CQ concentration on the properties of experimental flowable resin composites illustrates this point:

CQ Concentration (wt%)Degree of Conversion (%)Flexural Strength (MPa)Depth of Cure (mm)
0.25Increased with concentrationIncreased with concentration2
0.50Increased with concentrationIncreased with concentration2
1.00Maximum conversion observedMaximum strength observed3
1.50No significant increase from 1%Decreased from 1%2
2.00No significant increase from 1%Decreased from 1%2

This table, based on research findings, indicates that 1% wt of CQ in the resin matrix provided an optimal balance for degree of conversion, depth of cure, and mechanical properties in the studied flowable composite. nih.govresearchgate.net

Effects of Co-Initiator Structure and Concentration

The structure and concentration of the co-initiator are critical factors influencing the efficiency of CQ-initiated photopolymerization. mdpi.comresearchgate.netresearchgate.netacs.orgacs.orgfelipeschneider.com.br The co-initiator, typically a tertiary amine, reacts with the excited triplet state of CQ to generate the free radicals that initiate polymerization. indexcopernicus.comresearchgate.netoraljournal.com The efficiency of this process is dependent on the chemical structure and functional groups of the amine. oraljournal.com

Different co-initiators can lead to varying rates of polymerization. tandfonline.com The concentration of the co-initiator also plays a significant role, and there is often an optimal concentration for a given CQ concentration and monomer system. ki.sescielo.br Studies have investigated the influence of different amine co-initiators and their ratios with CQ on polymerization kinetics and polymer properties. researchgate.netfelipeschneider.com.brscielo.brresearchgate.net For example, research on the photopolymerization of dimethacrylates with the CQ/amine pair has shown that only amines with an abstractable proton on the α-carbon undergo significant rates of polymerization. researchgate.net

The ratio of camphorquinone to co-initiator also affects the polymerization outcome. An optimal ratio is important for achieving satisfactory polymerization and desired material properties. scielo.br Using higher amine ratios with CQ can sometimes lead to a greater yellowing effect in the final polymer, potentially due to oxidative reactions of the excess amine. felipeschneider.com.br

Oxygen Inhibition Phenomena in Photopolymerization

Oxygen is a known inhibitor of free-radical photopolymerization, including systems initiated by camphorquinone. ki.semdpi.commdpi.com Oxygen can react with both the excited triplet state of CQ and the propagating free radicals, forming less reactive peroxy radicals. ki.semdpi.com This reaction with radicals effectively scavenges them, reducing the number of active species available to propagate the polymerization chain, leading to an inhibition period and potentially a lower final conversion. ki.semdpi.commdpi.com

Strategies to mitigate oxygen inhibition include increasing the photoinitiator concentration or light intensity to generate more radicals, using co-initiators that can react with peroxy radicals and regenerate initiating species, or conducting polymerization in an inert atmosphere. mdpi.commdpi.comradtech.org Amines, commonly used as co-initiators with CQ, can also act as oxygen scavengers by reacting with peroxy radicals through chain transfer, generating radicals capable of continuing polymerization. mdpi.comradtech.org

Photophysical Properties of Excited Camphorquinone States

The photophysical properties of camphorquinone's excited states are fundamental to understanding its photoinitiation mechanism. Upon absorption of light, CQ is promoted to an excited singlet state, which rapidly undergoes intersystem crossing to populate the excited triplet state. mdpi.com The triplet state is the key reactive species in most CQ-initiated photopolymerization systems.

Triplet State Reactivity and Quenching Kinetics

The excited triplet state of camphorquinone (³CQ*) is highly reactive and participates in radical generation, primarily through interaction with a co-initiator. indexcopernicus.comresearchgate.netresearchgate.net This interaction often involves electron transfer followed by proton transfer, leading to the formation of reactive radicals. indexcopernicus.comresearchgate.netresearchgate.net

The reactivity of the triplet state is influenced by the surrounding medium, including pH and viscosity. In alkaline media, the excited triplet state of CQ can exhibit higher reactivity. indexcopernicus.com Increased viscosity of the medium can lead to quenching of the excited states of CQ, including the triplet state, due to diffusion-controlled processes, thereby decreasing the efficiency of radical formation and polymerization. indexcopernicus.com

Quenching of the CQ triplet state can also occur through interaction with inhibiting species, such as oxygen. ki.seacs.org Oxygen quenching of the triplet state reduces the number of ³CQ* molecules available to react with the co-initiator, thus contributing to oxygen inhibition of polymerization. ki.se Studies on the quenching of camphorquinone phosphorescence by molecular oxygen have investigated the kinetics of this process in different environments. acs.org

The efficiency of the polymerization process is directly linked to the efficiency of the quenching of the excited triplet state of CQ by the co-initiator and the subsequent formation of free radicals. indexcopernicus.com The rate constants for the interaction of the co-initiator with the CQ triplet state are crucial parameters in understanding the kinetics of the initiation process. researchgate.net

Exciplex Formation and Dissociation Dynamics

Camphorquinone typically functions as a Type II photoinitiator, requiring a co-initiator, usually a tertiary amine, to efficiently generate free radicals upon irradiation with visible light, primarily in the 400-500 nm range with a peak absorption around 468-470 nm. taylorandfrancis.commdpi.comnih.govoraljournal.com The photoinitiation process involving CQ and a tertiary amine (AH) is understood to proceed via a photoinduced intermolecular electron transfer (PET) mechanism. researchgate.netresearchgate.net

Upon absorption of a photon, CQ is promoted to its excited singlet state (CQ(S1)). This excited singlet state can then undergo intersystem crossing to form the excited triplet state (CQ(T)). researchgate.net The excited triplet state of camphorquinone is highly reactive and interacts with the tertiary amine co-initiator. This interaction leads to the formation of an excited state complex, known as an exciplex (CQ···AH)*. taylorandfrancis.comrsc.org

The formation of this exciplex is a key step in the radical generation pathway. Within the exciplex, an electron transfer occurs from the electron-donating amine to the excited camphorquinone. researchgate.netresearchgate.net Following electron transfer, the exciplex can undergo dissociation. The dissociation of the exciplex results in the formation of radical species, specifically a semiquinone radical anion from CQ (CQH•) and an amine radical cation (AH•+). researchgate.net

The efficiency of this electron transfer process and subsequent exciplex dissociation is influenced by several factors, including the diffusion rate of the reactants and the polarity of the medium. researchgate.netresearchgate.net In polymerizing systems, as the viscosity increases and mobility decreases, the effectiveness of the diffusion-controlled electron transfer can be reduced. This can lead to alternative photochemical processes, such as direct hydrogen abstraction from monomer structures, competing with the electron transfer from the amine.

The dissociation of the exciplex and the subsequent reactions of the generated radicals are critical for initiating the free radical polymerization of monomers. The amine-derived radicals, formed through hydrogen atom abstraction by the triplet state of CQ mediated by photoinduced electron transfer, are primarily responsible for initiating the polymerization chain reaction. researchgate.netresearchgate.net The efficiency of different amines in affecting photopolymerization is related to their different quenching reactivities with the excited states of camphorquinone. researchgate.net

Quantum Yield of Radical Formation

The quantum yield of radical formation (ΦR•) is a crucial parameter that quantifies the efficiency of a photoinitiator system in generating initiating radicals per absorbed photon. For camphorquinone-amine systems, the quantum yield of radical formation is influenced by the efficiency of the steps involved in the photoinitiation mechanism, including light absorption, intersystem crossing to the triplet state, exciplex formation, electron transfer, and exciplex dissociation into free radicals.

While direct measurements of the quantum yield of radical formation for CQ-amine systems in complex resin environments are challenging, related quantum yields provide insight into the process. For instance, the quantum yield of conversion of camphorquinone itself during photopolymerization in a dental resin formulation containing CQ, dimethylaminoethyl methacrylate (B99206) (DMAEMA) as a reducing agent, and butylated hydroxytoluene (BHT) was measured. researchgate.net In one study using a formulation with 0.7 wt% CQ, 0.35 wt% DMAEMA, and 0.05 wt% BHT, the quantum yield of CQ conversion was determined to be 0.07 ± 0.01 CQ conversion per absorbed photon. researchgate.net This indicates that for every 100 photons absorbed by CQ, approximately 7 molecules of CQ are converted. While CQ conversion is related to radical formation, it is not a direct measure of the number of initiating radicals produced.

Another related parameter is the quantum yield of singlet oxygen generation (ΦΔ), which is often used as a proxy for the quantum yield of the triplet state formation (ΦT) in the presence of excess oxygen, as the triplet state can transfer energy to oxygen to form singlet oxygen. researchgate.netnih.gov Camphorquinone has been reported to have a quantum yield of singlet oxygen generation of 1.0 when used as a standard in certain comparative studies. researchgate.netnih.gov This suggests a high efficiency in forming the triplet state, which is the precursor to exciplex formation and subsequent radical generation in amine-containing systems.

The concentration and ratio of CQ and the co-initiator, as well as the specific type of amine, significantly influence the efficiency of radical formation and, consequently, the polymerization rate and the final properties of the polymer. researchgate.netscielo.br Higher concentrations of camphorquinone generally lead to increased polymerization rates up to an optimal level, beyond which light attenuation can limit efficiency. scielo.brscielo.brcnrs.fr

Photobleaching Processes During Photopolymerization

Photobleaching refers to the irreversible photochemical degradation or transformation of the photoinitiator molecule upon light absorption, resulting in a decrease in its characteristic absorption in the visible spectrum. nih.gov For camphorquinone, which exhibits an intense yellow color due to its conjugated diketone chromophore with an absorption peak around 470 nm, photobleaching is observed as a reduction in this yellow color during irradiation. mdpi.comnih.gov

The photobleaching of camphorquinone during photopolymerization is a consequence of its consumption in the photoinitiation process. scielo.br As CQ absorbs light and participates in the formation of radicals through interaction with the co-initiator (primarily tertiary amines) or by hydrogen abstraction from monomers, the concentration of intact CQ molecules decreases. nih.gov This decrease in CQ concentration leads to a reduction in the material's absorbance at the curing wavelength. nih.gov

The rate of photobleaching is generally proportional to the radiation intensity. nih.gov As photopolymerization progresses, the viscosity and rigidity of the resin increase, which can affect the diffusion rate of reactants and thus influence the rate of CQ consumption, particularly the diffusion-controlled electron transfer process.

Complete photobleaching of CQ can occur, but achieving it may require extended exposure times. nih.gov Incomplete photobleaching can result in residual yellowing of the polymerized material, which is a known disadvantage of CQ, particularly at higher concentrations. mdpi.comnih.govscielo.brscielo.brnih.govnih.gov The presence of unreacted CQ contributes to the material's color and can impact the final aesthetic outcome. mdpi.comnih.govnih.gov

Photobleaching is particularly important in the context of curing thick samples. As the photoinitiator is consumed in the upper layers, light penetration into the deeper layers increases, a phenomenon sometimes referred to as "frontal photopolymerization" or the "light-attenuation-reduction" effect. cnrs.frmdpi.com This allows for a greater depth of cure than would be possible if the photoinitiator's absorbance remained constant throughout the material. cnrs.frmdpi.com

The mechanism of CQ photoreduction leading to photobleaching involves hydrogen abstraction. This can occur through electron transfer from amines followed by proton transfer, or through direct hydrogen abstraction from monomer structures, especially in the absence of a co-initiator if the monomer contains labile hydrogen atoms. nih.gov For example, CQ has been shown to photobleach and initiate polymerization in urethane (B1682113) dimethacrylate (UDMA) monomers even without an amine co-initiator, attributed to the presence of abstractable hydrogen atoms in UDMA. nih.gov

The monitoring of CQ photobleaching, typically done by measuring the decrease in light absorption using UV-Vis spectroscopy or by monitoring transmitted light, serves as an indicator of photoinitiator consumption and can provide insights into the kinetics of the photoinitiation process within the polymerizing matrix.

Advanced Reactivity and Organic Transformations Involving Camphorquinone

Skeletal Rearrangement Reactions of Camphorquinone (B77051) Derivatives

Skeletal rearrangements of camphorquinone derivatives, though less explored than those of camphor (B46023), can lead to the formation of intricate polycyclic structures. researchgate.netrsc.orgnih.gov These rearrangements often involve deep-seated changes to the bicyclic framework. researchgate.netrsc.orgnih.gov

Halogen-Mediated Rearrangement Pathways

Halogens, such as iodine and bromine, have been shown to mediate significant skeletal rearrangements in camphorquinone derivatives. For instance, a diol derived from allylated camphorquinone undergoes a deep-seated skeletal rearrangement when treated with iodine or bromine, yielding a tricyclic ring system. researchgate.netrsc.orgnih.govnih.govrsc.org This transformation can involve the electrophilic addition of the halogen to a double bond, followed by a stereospecific ring opening and subsequent rearrangements involving carbocation intermediates and bond migrations. researchgate.netrsc.orgrsc.org The resulting halogenated products can serve as versatile intermediates for further functionalization, such as conversion to azides and subsequent cycloaddition reactions. researchgate.netrsc.orgnih.govnih.govrsc.org

Intramolecular Cyclization and Ring-Opening Reactions

Camphorquinone derivatives can participate in intramolecular cyclization and ring-opening reactions, often leading to the formation of new ring systems or the cleavage of the existing camphor skeleton. While specific examples of intramolecular cyclization directly on the camphorquinone diketone were not prominently detailed in the search results, related transformations involving camphor-derived structures and ring opening of the camphor skeleton were observed. For example, condensation reactions of camphorquinone with o-aminophenols have been reported to result in an unexpected oxidative C-C bond cleavage and ring opening of the camphor skeleton, leading to substituted cyclopentanecarboxylic acids. tandfonline.com This highlights that under certain reaction conditions, the camphorquinone framework can undergo significant structural changes, including ring-opening processes.

Nucleophilic Additions and Organometallic Reactions

Camphorquinone undergoes nucleophilic addition reactions at its carbonyl carbons. The two carbonyl groups at C(2) and C(3) exhibit differential reactivity due to steric hindrance, with the C(3) carbonyl generally being more accessible to nucleophiles than the C(2) carbonyl, which is hindered by the adjacent methyl group at C(1). nih.govrsc.org

Barbier Type Reactions and Allied Methodologies

Barbier-type reactions, which involve organometallic reagents reacting with carbonyl compounds in the presence of a metal, have been applied to camphorquinone. For instance, the Barbier-type reaction of (1R,4S)-(-)-camphorquinone with allyl bromide in the presence of zinc metal and trimethylsilyl (B98337) chloride yields an allylated product with high regio- and stereoselectivity at the C(3) carbonyl. researchgate.netnih.govrsc.org Indium can also mediate this reaction. researchgate.netnih.govrsc.org While monoallylated camphorquinone is reported to be reluctant to react with Grignard reagents, it does react when Barbier-type alkyllithium reactions are employed. acs.orgresearchgate.net Propargylation of camphorquinone using indium or zinc metal under Barbier-type conditions has also been explored, yielding mixtures of propargylated and allenylated products, with reaction conditions influencing the regioselectivity and stereoselectivity. researchgate.netnih.govrsc.org

Stereoselective Nucleophilic Transformations

The reactions of camphorquinone with nucleophiles often exhibit high stereoselectivity, influenced by the steric environment around the carbonyl groups, particularly the hindrance from the gem-methyl groups at C(7) affecting additions to the C(3) carbonyl. nih.govrsc.org Studies on the trifluoromethylation of (1R)-camphorquinone with (trifluoromethyl)trimethylsilane (B129416) showed that the nucleophilic addition of the trifluoromethyl anion was not initially regio- or stereoselective, yielding mixtures of isomers. researchgate.netuzh.ch However, analogous reactions with (1R)-camphorquinone 3-imines followed by hydrolysis led stereoselectively to a specific hydroxy-trifluoromethylated product. researchgate.netuzh.ch Further transformations of this product, such as reduction of the imine bond, also proceeded stereoselectively. researchgate.netuzh.ch This indicates that while direct nucleophilic addition to the diketone might lack selectivity, modifying the carbonyl functionality (e.g., to an imine) can enable highly stereoselective transformations.

Condensation Reactions and Heterocycle Synthesis

Camphorquinone is a valuable building block for the synthesis of a variety of heterocyclic compounds through condensation reactions with dinucleophilic reagents. Its dicarbonyl structure allows for reactions with diamines, amino alcohols, and other bifunctional molecules to form cyclic structures.

For example, the reaction between (±)-camphorquinone and diaminomaleonitrile (B72808) in the presence of a catalytic amount of p-toluenesulfonic acid yields a dicyanopyrazine derivative, which can be further transformed into complex macrocyclic structures like tetrapyrazinoporphyrazine magnesium complexes. acgpubs.org Camphorquinone also undergoes condensation with ethylenediamine (B42938) to form dihydropyrazine (B8608421) derivatives, which can be subsequently oxidized to ligands. acgpubs.org Condensation with o-phenylenediamine (B120857) also furnishes ligands. acgpubs.org

Condensation reactions of camphorquinone with 1,2,4,5-tetraaminobenzene have been shown to yield separable mixtures of pyrazine (B50134) derivatives, which have been utilized as heterocyclic ligands in the construction of coordination polymers. chim.it The reaction of camphorquinone with phosphacumulenes and stabilized phosphonium (B103445) ylides represents another approach to constructing novel heterocycles. ekb.eg These reactions can occur selectively at the C(3) carbonyl group. ekb.eg Camphorquinone has also been employed in oxidation-reduction condensation reactions for the preparation of 2-thio-substituted benzothiazoles from alcohols and benzothiazole-2-thiol. researchgate.net

Camphorquinone's ability to participate in condensation reactions with various nitrogen and other heteroatom nucleophiles makes it a versatile precursor for a wide range of heterocyclic scaffolds, many of which are of interest in medicinal chemistry and materials science.

Reactions with Diamines to Form Quinoxalines

Camphorquinone reacts with 1,2-diamines to form quinoxaline (B1680401) derivatives, specifically substituted camphorquinoxalines. royalholloway.ac.uk This condensation reaction involves the reaction of the two carbonyl groups of camphorquinone with the two amino groups of the 1,2-diamine, leading to the formation of a fused pyrazine ring system characteristic of quinoxalines. royalholloway.ac.uk

The synthesis of quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyl compounds is a well-established method in organic chemistry. arkat-usa.org Camphorquinone, being a cyclic α-diketone, participates in this type of condensation. Studies have explored the use of various catalysts to facilitate this reaction, including metal oxides like ZnO, TiO2, and ZrO2, as well as salts such as K2CO3 and CaCO3 under solvent-free conditions. researchgate.net Organic catalysts like oxalic acid and p-toluenesulfonic acid have also been reported for the synthesis of quinoxaline derivatives from 1,2-diamines and α-diketones. researchgate.netresearchgate.net

While general methods for quinoxaline synthesis from 1,2-diamines and α-diketones are widely reported, specific detailed research findings focusing solely on the reaction of camphorquinone with a variety of diamines and comprehensive data tables on yields and reaction conditions for numerous examples were not extensively found in the provided search results. However, the principle of condensation between the α-diketone moiety of camphorquinone and the 1,2-diamine functionality is the fundamental reaction pathway leading to camphorquinoxaline structures. royalholloway.ac.uk

Synthesis of Imines and Pteridine (B1203161) Derivatives

Camphorquinone can react with monoamines to form imines. royalholloway.ac.uk This reaction typically involves the condensation of a primary amine with one of the carbonyl groups of camphorquinone, expelling a molecule of water and forming a carbon-nitrogen double bond (imine). For instance, camphorquinone-p-anisylimine has been synthesized by the reaction of camphorquinone with p-anisidine, where only one carbonyl group participated in the reaction. royalholloway.ac.uk

Imines derived from camphorquinone are valuable intermediates in the synthesis of other nitrogen-containing compounds. For example, camphorquinone imines prepared from various amines, including methanolic ammonia, ethanolamine, ethylenediamine, and propylenediamine, can be reduced using sodium borohydride (B1222165) to yield chiral amino alcohol and diamine derivatives with good yields. thieme-connect.de This highlights the utility of camphorquinone imines as precursors for the synthesis of chiral amines and amino alcohols.

Furthermore, camphorquinone has been utilized in the synthesis of pteridine derivatives. Pteridines are a class of heterocyclic compounds containing a fused pyrimidine (B1678525) and pyrazine ring system. derpharmachemica.comnih.gov The condensation of camphorquinone with specific nitrogen-containing heterocycles can lead to the formation of pteridine structures. For instance, the condensation of dimethyluracil hydrate (B1144303) with camphorquinone has been shown to yield a pteridine dione. royalholloway.ac.uk This reaction involves the appropriate functional groups on both molecules reacting to form the fused ring system characteristic of pteridines.

Strategic Applications of Camphorquinone in Material Science and Advanced Organic Synthesis

Photopolymerization in Advanced Material Systems

Camphorquinone (B77051) is widely recognized as a photoinitiator, capable of generating reactive species when exposed to light, thereby triggering the polymerization of suitable monomers. nih.gov This property is central to its use in various material science applications.

Camphorquinone is a Type 2 photoinitiator that absorbs visible light in the range of 360–510 nm, with a maximum absorbance typically around 468 nm. nih.govmdpi.comresearchgate.net It commonly functions in conjunction with co-initiators, such as tertiary amines, which act as reducing agents in the polymerization process. nih.govmdpi.com

Development of Polymerizable Resins for Diverse Applications

Camphorquinone-based photoinitiator systems are utilized in the development of polymerizable resins for a variety of applications. A prominent example is their extensive use in dental composites, where camphorquinone initiates the polymerization of resin monomers upon exposure to blue light, leading to the hardening of dental restorations. nih.govontosight.ai The camphorquinone/amine system is the most common photoinitiating system in commercial dental composites. nih.gov

Beyond dental materials, camphorquinone is also employed in UV-curable inks and coatings for substrates like paper, wood, metal, and plastic, as well as in UV-curable adhesives used in industries such as electronics, automotive, and packaging. indiamart.com

Photoinitiator Systems for Additive Manufacturing (3D Printing)

Camphorquinone is applied as a photoinitiator in 3D printing technologies, particularly in resin-based techniques like stereolithography (SLA). indiamart.com In these processes, camphorquinone initiates the curing of the liquid resin when exposed to light, enabling the layer-by-layer construction of three-dimensional objects. indiamart.com While effective, challenges such as low solubility and reactivity in water, along with the potential for yellow staining, can limit its application in some 3D printing technologies, especially those involving hydrogels for tissue engineering. nih.govcolab.ws

Camphorquinone requires tertiary amines as co-photoinitiators for efficient polymerization in 3D printing resins. mdpi.com However, compared to some newer photoinitiators like ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L), camphorquinone may exhibit a slower polymerization reaction and lower efficiency under the UV light typically used in many 3D printers. mdpi.commdpi.com

Impact on Polymerization Conversion and Network Formation

The concentration and identity of the photoinitiator significantly influence the degree of polymerization conversion and the resulting polymer network formation. mdpi.com In camphorquinone-based systems, the degree of conversion is affected by factors such as the concentration of camphorquinone and the light source used. researchgate.netnih.gov

Studies have investigated the relationship between camphorquinone concentration and the mechanical properties and polymerization characteristics of resin composites. For instance, in experimental flowable resin composites, a camphorquinone concentration of 1% by weight of the resin matrix was found to provide an adequate balance among the degree of conversion, depth of cure, mechanical properties, and color characteristics. nih.gov Higher concentrations of camphorquinone can lead to increased yellowing. nih.gov

Compared to photoinitiators like TPO-L, camphorquinone-based systems may result in a lower degree of conversion. mdpi.com A lower degree of conversion can lead to a higher amount of unreacted monomers and photoinitiator molecules remaining in the material, which can impact the final properties and potentially lead to cytotoxicity. mdpi.com Photobleaching of camphorquinone during irradiation can influence the cure depth, as the decrease in absorbance allows for deeper light penetration.

Role as a Chiral Auxiliary and Catalyst in Asymmetric Synthesis

Camphor (B46023) and its derivatives, including camphorquinone, are valuable chiral building blocks and auxiliaries in asymmetric synthesis. researchgate.netacs.org Their structural rigidity and inherent chirality allow for the control of stereochemistry in various reactions. acs.org

Camphorquinone can be used as a starting material for the synthesis of chiral auxiliaries and ligands employed in asymmetric transformations. researchgate.netresearchgate.net For example, chiral tricyclic iminolactones derived from camphorquinone have been developed as versatile glycine (B1666218) equivalents for the asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids, demonstrating high diastereoselectivity. acs.orgnih.gov The camphor skeleton's C12-methyl group can influence stereoselectivity by blocking one face of a reactive intermediate. acs.org

Camphor-based systems have also been explored as organocatalysts in asymmetric reactions. researchgate.netnih.gov The synthesis of camphor-derived chiral diamines and their application as thiourea (B124793) organocatalysts has shown promising enantioselectivity in reactions such as the Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. nih.gov

Advanced Nanomaterial Synthesis

Camphorquinone has demonstrated utility in the synthesis of advanced nanomaterials, particularly in controlling the morphology of metal nanoparticles.

Morphology Control in Metal Nanoparticle Synthesis (e.g., Silver)

Camphorquinone can act as a capping agent in the synthesis of metal nanoparticles, influencing their shape and size. In the context of silver nanoparticle synthesis, camphorquinone has been shown to selectively stabilize specific crystallographic facets. acs.orgresearchgate.net

Camphorquinone-mediated polyol methods have been developed for synthesizing silver nanostructures, including right bipyramids and nanorods, with high yields. acs.org In these methods, camphorquinone selectively stabilizes Ag(100) facets. acs.org By adjusting parameters such as the concentration of poly(vinylpyrrolidone) (PVP) and the reaction temperature, morphology control between silver nanorods and silver right bipyramids can be achieved. acs.org For instance, silver nanorods with high yields were obtained under specific conditions of temperature and PVP/CQ/AgNO3 molar ratio, while silver right bipyramids were favored under different conditions. acs.org Camphorquinone's effectiveness as a capping agent in stabilizing small-sized nanocrystals is a key factor in controlling the final morphology of the silver nanoparticles. researchgate.net

Silver NanostructureCamphorquinone RoleKey Controlling FactorsYieldReference
Right BipyramidsCapping agentPVP concentration, Reaction temperature88% acs.org
NanorodsCapping agentPVP concentration, Reaction temperature87% acs.org
Right BipyramidsCapping agentFeCl3 concentration87% researchgate.net
NanocubesCapping agentFeCl3 concentration70% researchgate.net

Camphorquinone's ability to selectively bind to and stabilize certain facets of growing metal nanocrystals is crucial for directing the anisotropic growth that leads to specific shapes like bipyramids and nanorods. acs.orgresearchgate.net

Specialty Chemical Applications

Camphorquinone's photochemical properties lend themselves to several specialty applications where light-induced chemical reactions are critical. A prominent area of its use is as a photoinitiator in polymerization processes. Photoinitiators are compounds that, upon irradiation with light of a specific wavelength, produce reactive species such as free radicals or ions, which then initiate the polymerization of monomers. scielo.brmdpi.com This method offers advantages over thermal initiation, including fast reaction rates, spatial and temporal control over polymerization, and the ability to cure materials at lower temperatures. mdpi.com

Camphorquinone is widely recognized as a Type II photoinitiator. mdpi.comnih.gov This type of photoinitiator typically requires a co-initiator, often a tertiary amine, to facilitate the generation of free radicals. scielo.brnih.govoraljournal.comnih.gov The process involves Camphorquinone absorbing light and entering an excited state, followed by a hydrogen abstraction reaction from the co-initiator. nih.govnih.gov This reaction yields free radicals that are capable of initiating the polymerization chain reaction of suitable monomers, such as methacrylates. nih.govoraljournal.comnih.gov

Historical and Contemporary Use in Photography

While not traditionally associated with silver-halide-based photography, Camphorquinone's role as a visible-light photoinitiator is highly relevant to modern photographic and imaging technologies that utilize photopolymerization. The principles governing light-induced changes in materials are fundamental to both traditional photography and photopolymer-based systems.

Camphorquinone has been used in light-curing resin systems since the 1970s, particularly gaining prominence in dental restorative materials. longchangchemical.commdpi.com Its widespread adoption in this field is due to its absorption characteristics, which align well with the emission spectra of common dental curing lights, particularly blue LEDs. nih.govlongchangchemical.comresearchgate.net Camphorquinone exhibits a broad absorption band in the visible light region, typically between 400 and 500 nm, with a maximum absorption peak around 468 nm. nih.govlongchangchemical.comresearchgate.netubbcluj.ro This spectral property allows it to be effectively activated by blue light sources, which are less harmful to human tissue compared to UV light historically used with other initiators. longchangchemical.com

The photoinitiation mechanism involving Camphorquinone and a tertiary amine co-initiator (such as ethyl-4-dimethylaminobenzoate or dimethylaminoethyl methacrylate) leads to the efficient generation of free radicals under blue light irradiation. scielo.brnih.govoraljournal.comnih.govki.se These radicals then initiate the crosslinking polymerization of monomers, transforming a liquid resin into a solid polymer matrix. nih.govacs.org

A notable characteristic of Camphorquinone is its distinct yellow color, which is a result of its absorption in the blue light region. arabjchem.org During the photopolymerization process, as Camphorquinone absorbs light and undergoes chemical transformation to initiate polymerization, this yellow color can decrease, a phenomenon known as photobleaching. The rate of photobleaching can be monitored and is indicative of the photoinitiation rate.

The concentration of Camphorquinone in a formulation is a critical factor influencing both the polymerization efficiency and the final properties of the cured material, including its color. scielo.brnih.gov Higher concentrations of Camphorquinone can lead to increased yellowing of the material. scielo.brnih.gov Research has explored optimizing Camphorquinone concentration to achieve a balance between adequate polymerization depth and mechanical properties, and acceptable color characteristics. scielo.brnih.gov For instance, studies on dental composites have indicated that a concentration of around 1% by weight of the resin matrix can provide a suitable balance of properties. nih.govsarex.com

The principles demonstrated by Camphorquinone's use in light-curing resins are directly applicable to various photographic and imaging techniques that rely on photopolymerization. These can include the creation of photopolymer printing plates, photoresists used in microfabrication and lithography, and 3D printing technologies based on photocuring. In these applications, a light pattern is used to selectively polymerize or alter a material containing a photoinitiator like Camphorquinone, thereby creating a desired image or structure. The ability of Camphorquinone to be activated by visible light, particularly blue light, offers advantages in terms of safety and the availability of light sources.

Contemporary research continues to investigate derivatives of Camphorquinone and synergistic photoinitiator systems to enhance photoreactivity, improve solubility in various monomer systems (including aqueous formulations), and potentially reduce issues like residual yellowing. arabjchem.orgrsdjournal.orgresearchgate.net These advancements aim to broaden the scope of applications for Camphorquinone-based photoinitiation systems in advanced material science and imaging technologies.

Property / Application ParameterValue / DescriptionSource(s)
Photoinitiator TypeType II (requires co-initiator, typically amine) mdpi.comnih.govnih.gov
Maximum Absorption Wavelength~468 nm (in the blue visible light region) nih.govlongchangchemical.comresearchgate.netubbcluj.ro
Effective Absorption Range400-500 nm (visible blue light) oraljournal.comlongchangchemical.comubbcluj.ro
Typical Co-initiatorTertiary amines (e.g., ethyl-4-dimethylaminobenzoate) scielo.brnih.govoraljournal.comnih.gov
MechanismHydrogen abstraction leading to free radical formation nih.govnih.gov
ColorYellow (due to absorption at ~468 nm) arabjchem.org
PhotobleachingDecrease in yellow color upon irradiation
Optimal Concentration (Dental)~1% by weight of resin matrix (example application) nih.govsarex.com

Concluding Remarks and Future Research Perspectives

Challenges and Opportunities in Camphorquinone (B77051) Research

Despite its widespread use, camphorquinone presents certain challenges that drive ongoing research efforts. A significant challenge is the inherent yellow color of CQ, which can lead to undesirable yellowing in the final polymerized material, particularly problematic in applications requiring high aesthetic standards, such as light-colored dental restorations mdpi.commdpi.com. This yellowing is attributed to the unreacted CQ and, in some cases, the tertiary amine co-initiators often used with CQ mdpi.commdpi.com.

Another area of focus is the photoreactivity of CQ-based systems. While effective, there is continuous interest in enhancing the speed and efficiency of polymerization, especially for curing thicker layers or in the presence of oxygen inhibition researchgate.netresearchgate.netresearchgate.net. The efficiency of polymerization is influenced by factors such as the type and concentration of co-initiator, the light source's emission spectrum, and the intensity and duration of light exposure nih.govmdpi.com.

Opportunities in CQ research lie in addressing these limitations through modification and synergistic approaches. Developing novel CQ derivatives with reduced inherent color or improved photobleaching properties is a key research direction mdpi.comjst.go.jp. The synthesis of a novel CQ derivative having an acylphosphine oxide group, for instance, has shown promising results with a significantly lower b* value (indicating less yellowing) compared to CQ, while maintaining good photopolymerization reactivity and mechanical strength jst.go.jp.

Furthermore, exploring alternative or synergistic co-initiators is an active area of research mdpi.commdpi.comresearchgate.net. While tertiary amines are common, their potential for long-term darkening necessitates the investigation of other electron donors or accelerators, such as iodonium (B1229267) salts or phosphine (B1218219) derivatives, which can enhance radical formation and polymerization efficiency researchgate.netresearchgate.netresearchgate.net. Combining CQ with other photoinitiators, like acylphosphine oxides or benzoyl germanium, has also been shown to improve aesthetic properties and the degree of conversion in dental resins mdpi.comresearchgate.net.

Interdisciplinary Research Avenues

Research involving camphorquinone naturally extends into various interdisciplinary fields, driven by its applications and the need to understand its interactions within complex systems.

Biomaterials science is a significant area, particularly in the context of dental composites and hydrogels for biomedical applications ontosight.airesearchgate.netnih.govresearchgate.net. Understanding the interaction of CQ and CQ-based photoinitiating systems with monomers, fillers (such as hydroxyapatite (B223615) or silica), and biological tissues is crucial for developing safe and effective biomaterials nih.govresearchgate.netpeerj.com. Research explores the influence of CQ concentration and co-initiators on the mechanical properties, degree of conversion, and biocompatibility of these materials mdpi.comnih.gov. While safety and adverse effects are excluded from this article, the study of biocompatibility itself falls within interdisciplinary research. For example, studies have investigated the compatibility of carboxylated camphorquinone and its co-initiators with human gingival fibroblast cells researchgate.net.

Materials science and engineering play a vital role in designing and characterizing novel CQ-based photoinitiating systems and the resulting polymer networks. This includes spectroscopic studies (UV-VIS, NMR, FTIR) to understand the photochemical mechanisms and the structure of synthesized compounds jst.go.jpresearchgate.net. Rheological studies are also important, particularly in applications like 3D printing, where the viscosity of photo-curable resins containing CQ is a critical parameter guoshengtang-lab.cn.

Chemistry, specifically photochemistry and polymer chemistry, forms the fundamental basis of CQ research. Investigations into the mechanism of photoinitiation, including hydrogen atom abstraction and photoinduced electron transfer, are essential for designing more efficient systems researchgate.netresearchgate.net. The synthesis of new CQ derivatives and co-initiators with tailored properties is a core chemical endeavor jst.go.jpresearchgate.net.

Physics is involved in understanding the interaction of light with CQ and the photoinitiating system, including absorption spectra and light scattering within the material, which affects the depth of cure indexcopernicus.comresearchgate.net.

Outlook for Novel Camphorquinone-Based Systems

The future of camphorquinone research is likely to focus on developing novel systems that overcome current limitations and expand its application range. One key area is the design of photoinitiating systems that allow for curing with alternative light sources or wavelengths, potentially enabling deeper penetration or reduced exposure times researchgate.netnih.gov.

Developing CQ-based systems with improved color stability and reduced yellowing will remain a priority, potentially through the use of more effective photobleaching derivatives or alternative co-initiators mdpi.commdpi.com.

The integration of CQ into advanced manufacturing techniques like 3D printing is a promising outlook researchgate.netguoshengtang-lab.cnresearchgate.net. Research is ongoing to optimize CQ-containing resins for volumetric bioprinting and other additive manufacturing processes, requiring careful control of viscosity and polymerization kinetics guoshengtang-lab.cn.

Furthermore, exploring the potential of CQ and its derivatives in novel biomedical applications beyond traditional dental composites is an exciting prospect. This could include photo-curable hydrogels for tissue engineering, drug delivery, or wound healing, leveraging CQ's ability to initiate polymerization with visible light researchgate.netnih.gov.

Q & A

Q. How can interdisciplinary collaborations enhance this compound’s application in novel photodynamic therapies?

  • Framework: Formulate research questions using the PICOT framework: Population (e.g., in vivo models), Intervention (light dosage), Comparison (existing initiators), Outcome (tumor regression), Time (6-month efficacy) .
  • Ethical compliance: Adhere to institutional review board (IRB) protocols for preclinical trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.